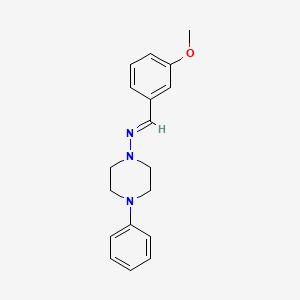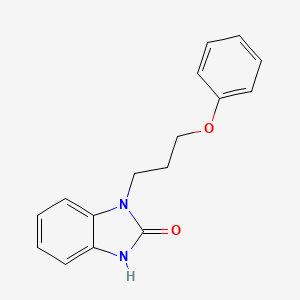![molecular formula C13H13N5O3 B5536510 4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)
4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine involves multiple steps, starting from basic aromatic compounds and proceeding through the formation of oxadiazole rings. For instance, derivatives of oxadiazole, such as 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine, have been synthesized and tested for their anticancer activity, indicating the relevance of oxadiazole derivatives in medicinal chemistry (Yakantham, Sreenivasulu, & Raju, 2019).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is confirmed using spectroscopic methods such as NMR and mass spectrometry. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and the presence of functional groups, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Oxadiazole compounds undergo various chemical reactions, reflecting their reactivity and potential for functionalization. The reactions include cyclization, substitution, and interaction with amines, among others. For example, the synthesis of benzohydrazide derivatives through cyclization and their potential as intermediates in organic synthesis highlight the versatility of oxadiazole compounds in chemical reactions (Taha, Ismail, Imran, & Khan, 2014).
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the potential of 1,2,4-oxadiazole derivatives in antimicrobial applications. For instance, the synthesis of novel triazole derivatives, including compounds related to 1,2,4-oxadiazoles, has shown good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2010). Similarly, studies on thiazoles and their fused derivatives, derived from 1,3,4-oxadiazole compounds, have revealed significant antimicrobial properties, indicating their potential as antibacterial and antifungal agents (Wardkhan et al., 2008).
Anticancer Evaluation
Another significant area of application is in anticancer research, where 1,2,4-oxadiazole derivatives have been evaluated for their anticancer activities against various human cancer cell lines. A study highlighted the synthesis of 1,2,4-oxadiazole derivatives that demonstrated good to moderate activity on cancer cell lines, suggesting their potential as anticancer agents (Yakantham et al., 2019).
Material Science Applications
In material science, 1,2,4-oxadiazole compounds have been utilized for the functional modification of polymers. For instance, poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds showed increased thermal stability and exhibited higher promising biological activities, indicating their use in medical applications (Aly et al., 2015).
properties
IUPAC Name |
4-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-19-9-5-2-8(3-6-9)4-7-10-15-13(18-20-10)11-12(14)17-21-16-11/h2-3,5-6H,4,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCVSJJETPHJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[2-(4-Methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)
![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)
![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)
![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)